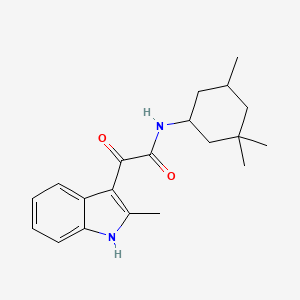

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-12-9-14(11-20(3,4)10-12)22-19(24)18(23)17-13(2)21-16-8-6-5-7-15(16)17/h5-8,12,14,21H,9-11H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEFRRDRYZBXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound comprises three structural components:

- 2-Methylindole : Serves as the aromatic backbone.

- α-Ketoacetamide : Provides the oxo-acetamide moiety.

- 3,3,5-Trimethylcyclohexylamine : Imparts steric bulk and lipophilicity.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

- 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetic acid (or its activated derivatives).

- 3,3,5-Trimethylcyclohexylamine .

Coupling these intermediates via amide bond formation yields the final product.

Synthetic Routes

Friedel-Crafts Acylation and Acid Chloride Amidation

This two-step approach leverages electrophilic acylation of 2-methylindole followed by amidation:

Step 1: Synthesis of 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetic Acid

- Reagents : 2-Methylindole, diethyl oxalate, sodium hydride (NaH).

- Conditions :

Step 2: Acid Chloride Formation and Amidation

- Reagents : Oxalyl chloride, 3,3,5-trimethylcyclohexylamine, triethylamine (TEA).

- Conditions :

Key Advantages : High yields (reported up to 75% in analogous syntheses), scalability, and minimal byproducts.

Coupling Agent-Mediated Amide Bond Formation

For substrates sensitive to acid chlorides, coupling agents offer a milder alternative:

Step 1: Activation of 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetic Acid

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

- Conditions :

Step 2: Amidation with 3,3,5-Trimethylcyclohexylamine

- Conditions :

Key Advantages : Avoids harsh acidic conditions, suitable for thermally labile substrates.

One-Pot Tandem Acylation-Amidation

This streamlined method combines acylation and amidation in a single reactor:

- Reagents : 2-Methylindole, oxalyl chloride, 3,3,5-trimethylcyclohexylamine.

- Conditions :

- 2-Methylindole (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in DCM at 0°C for 1 hour.

- 3,3,5-Trimethylcyclohexylamine (1.1 equiv) is added directly, and the mixture is stirred at 25°C for 6 hours.

- Quenching with ice-water followed by extraction with DCM yields the crude product, which is recrystallized from ethanol.

Key Advantages : Reduced reaction time, higher atom economy.

Experimental Optimization and Challenges

Protecting Group Strategies

The nucleophilic indole NH may compete during acylation. To mitigate this:

Solvent and Temperature Effects

Analytical Characterization

Critical spectroscopic data for validation:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid Chloride Amidation | 68–75 | ≥95 | Scalability, cost-effective | Requires acid chloride handling |

| Coupling Agent-Mediated | 60–70 | ≥98 | Mild conditions | Higher reagent cost |

| One-Pot Tandem | 55–65 | ≥90 | Simplified workflow | Lower yields due to side reactions |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the indole nitrogen or the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indole-3-hydroxy derivatives.

Substitution: Substituted indoles or amides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Functional Group Impact

The table below compares the target compound with structurally related molecules from the evidence, focusing on substituent effects:

Key Observations :

- Lipophilicity : The 3,3,5-trimethylcyclohexyl group in the target compound likely increases logP compared to phenyl (Compound 15) or triazole (2-T) substituents, favoring blood-brain barrier penetration .

- Bioactivity: Thiazolidinone-containing analogs (e.g., Compound 10) exhibit antimicrobial properties, suggesting the indole-acetamide scaffold is versatile for drug discovery .

- Solubility : Polar groups like triazole (2-T) or coumarin (K) may improve aqueous solubility compared to the target compound’s hydrophobic cyclohexyl group .

Spectroscopic and Crystallographic Trends

- NMR Shifts : The indole NH proton in the target compound is expected to resonate near δ 10–12 ppm, similar to Compound 15 (δ 9.8 ppm for NH in ) .

- Hydrogen Bonding : The acetamide carbonyl and indole NH form intermolecular hydrogen bonds, stabilizing crystal lattices. This pattern is consistent with Etter’s rules for molecular aggregation .

Biological Activity

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide is a synthetic compound with potential therapeutic applications. Its structure includes an indole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C20H26N2O2

- Molecular Weight : 342.43 g/mol

- Melting Point : Not specified in available data

The biological activity of this compound primarily involves interactions with specific molecular targets within the body:

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, studies on related indole derivatives demonstrated that they could activate caspase-3 and caspase-8 while having minimal effects on caspase-9, indicating a potential mechanism for selective apoptosis in cancer cells .

- Antioxidant Activity : Indole derivatives are often studied for their antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage that can lead to various diseases.

Biological Activity Data

The following table summarizes the biological activities observed in studies involving related compounds and their mechanisms:

| Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | Activation of caspases and PARP cleavage |

| Antioxidant | Reduces oxidative stress | Scavenging free radicals |

| Antimicrobial | Inhibits growth of various pathogens | Disruption of microbial cell walls |

| Anti-inflammatory | Reduces inflammatory markers | Inhibition of pro-inflammatory cytokines |

Case Studies

- Study on Indole Derivatives : A study published in Molecules evaluated a series of N-substituted indole derivatives for their anticancer properties. The most potent compound exhibited an IC50 value of 10.56 μM against HepG2 liver cancer cells, demonstrating significant apoptosis through caspase activation .

- Antioxidant Evaluation : Research has shown that indole derivatives possess strong antioxidant capabilities. These compounds can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes, providing protection against oxidative damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3,3,5-trimethylcyclohexyl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

Indole core formation : Condensation of substituted indole precursors under reflux with acetic acid and sodium acetate to generate the 2-methylindole scaffold .

Acetamide coupling : Reaction of the indole intermediate with chloroacetyl chloride in the presence of triethylamine, followed by substitution with 3,3,5-trimethylcyclohexylamine. Reflux conditions (e.g., 4–5 hours in triethylamine) ensure high yields .

- Key reagents : Sodium acetate, chloroacetyl chloride, triethylamine.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for refining crystal structures. The 3,3,5-trimethylcyclohexyl group’s conformational flexibility requires high-resolution data to resolve positional disorder .

- NMR spectroscopy : and NMR confirm the indole and acetamide moieties. The cyclohexyl group’s methyl signals appear as distinct singlets in NMR (δ ~1.0–1.5 ppm).

- Mass spectrometry : High-resolution MS validates the molecular formula (CHNO) and detects fragmentation patterns unique to the indole-acetamide linkage .

Q. How is the compound’s solubility and stability assessed for biological assays?

- Methodological Answer :

- Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. The compound’s logP (~3.5) predicts moderate lipophilicity, requiring DMSO for in vitro studies .

- Stability : Accelerated degradation studies (40°C, 75% RH for 4 weeks) monitor decomposition via HPLC. The acetamide bond is susceptible to hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale academic production?

- Methodological Answer :

- Catalyst screening : Use bases like DBU or DIPEA to enhance coupling efficiency between the indole and chloroacetyl chloride .

- Solvent optimization : Replacing triethylamine with DMF improves reaction homogeneity, reducing side-product formation .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity .

Q. What strategies resolve contradictions between computational and experimental structural data?

- Methodological Answer :

- DFT vs. XRD : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict bond angles and torsional strains. Discrepancies in the cyclohexyl group’s chair conformation are resolved by comparing computed and experimental XRD torsion angles .

- Hydrogen bonding analysis : Graph set analysis (Etter’s method) identifies intermolecular interactions in XRD data, which may conflict with DFT-predicted H-bond strengths. Adjusting solvent models in simulations (e.g., PCM for polar solvents) aligns computational results with experimental observations .

Q. How is the compound’s biological activity evaluated against cancer cell lines?

- Methodological Answer :

- In vitro assays : MTT assays on HeLa and MCF-7 cells (IC values) with dose ranges of 1–100 µM. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical .

- Mechanistic studies : Flow cytometry (Annexin V/PI staining) detects apoptosis. Western blotting for caspase-3 cleavage confirms programmed cell death pathways .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina models binding to tyrosine kinase receptors. The indole ring’s π-π stacking with active-site residues (e.g., EGFR’s Phe723) is prioritized .

- ADMET prediction : SwissADME estimates bioavailability (TPSA = 65 Ų) and CYP450 inhibition risks. The cyclohexyl group’s steric bulk may limit blood-brain barrier penetration .

Q. How do environmental factors influence the compound’s degradation in storage?

- Methodological Answer :

- Forced degradation : Exposure to UV light (ICH Q1B guidelines) and oxidative stress (HO) identifies photodegradation byproducts (e.g., indole ring oxidation) via LC-MS .

- Storage recommendations : Lyophilized powder at -20°C under argon minimizes hydrolysis. Aqueous solutions (pH 7.4) retain >90% stability for 48 hours at 4°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.